Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and diisopropyl substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Scientific Research Applications
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Mechanism of Action
The mechanism of action of Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties .
Uniqueness
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy and fluorophenyl groups, along with the diisopropyl substituents, distinguishes it from other dihydropyridine derivatives .
Properties
Molecular Formula |
C28H32FNO5 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
dimethyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32FNO5/c1-16(2)25-23(27(31)33-5)22(24(28(32)34-6)26(30-25)17(3)4)20-13-12-19(29)14-21(20)35-15-18-10-8-7-9-11-18/h7-14,16-17,22,30H,15H2,1-6H3 |
InChI Key |
SYCHADDPLRWTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.